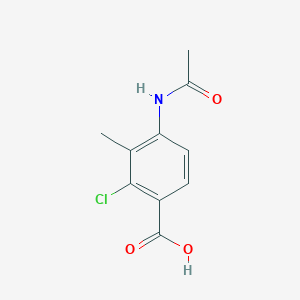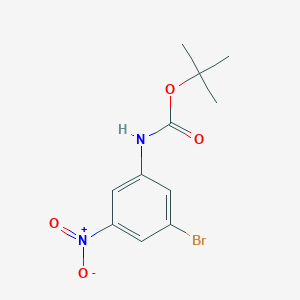
2,3-Dichloro-4-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-4-iodoaniline is an organic compound with the molecular formula C6H4Cl2IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the direct iodination of 2,3-dichloroaniline. This can be achieved by reacting 2,3-dichloroaniline with iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction conditions often require controlled temperatures and specific pH levels to ensure the selective substitution of the iodine atom.
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the chlorination of aniline to produce 2,3-dichloroaniline, followed by iodination under controlled conditions. The use of catalysts and optimized reaction parameters is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichloro-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding nitro compounds or reduced to form amines.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 2,3-dichloro-4-aminobenzene can be formed.
Oxidation Products: Nitro derivatives like 2,3-dichloro-4-nitroaniline.
Reduction Products: Amines such as this compound.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-4-iodoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-4-iodoaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-iodoaniline: Similar structure but with one less chlorine atom.
2,4-Dichloroaniline: Lacks the iodine atom.
4-Iodoaniline: Contains only the iodine substitution without chlorine atoms.
Uniqueness: 2,3-Dichloro-4-iodoaniline is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of halogens makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C6H4Cl2IN |
|---|---|
Molekulargewicht |
287.91 g/mol |
IUPAC-Name |
2,3-dichloro-4-iodoaniline |
InChI |
InChI=1S/C6H4Cl2IN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 |
InChI-Schlüssel |
MNIFSZXBYDWWNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)
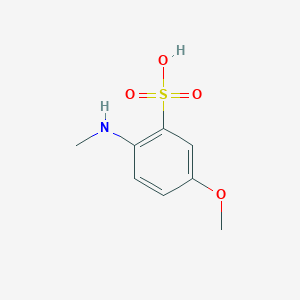
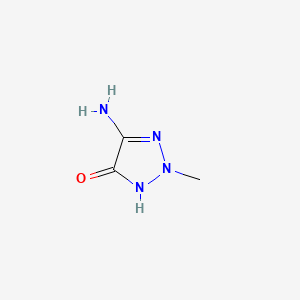
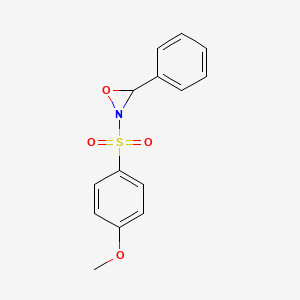
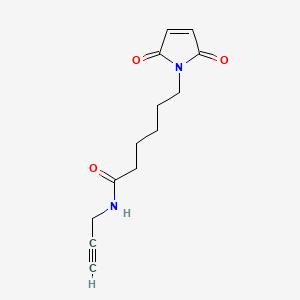
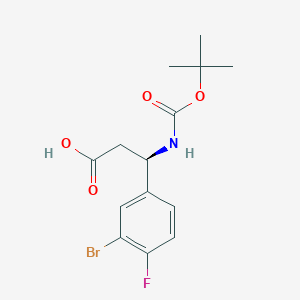
![Methyl 5-ethyl-2-isopropyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13488932.png)




